Titanium 2,2',2''-nitrilotrisethanolate
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Overview
Description
Preparation Methods
Titanium 2,2’,2’'-nitrilotrisethanolate can be synthesized through the reaction of titanium tetrachloride with triethanolamine. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency for commercial use .
Chemical Reactions Analysis
Titanium 2,2’,2’'-nitrilotrisethanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other by-products.
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of lower oxidation state titanium compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Titanium 2,2’,2’'-nitrilotrisethanolate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of titanium 2,2’,2’'-nitrilotrisethanolate involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates various chemical reactions, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Titanium 2,2’,2’'-nitrilotrisethanolate is unique due to its specific ligand structure and titanium coordination. Similar compounds include:
Titanium isopropoxide: Used in similar applications but with different reactivity and properties.
Titanium butoxide: Another titanium alkoxide with distinct chemical behavior.
Titanium acetylacetonate: Used as a catalyst and in material synthesis, but with different ligand coordination.
These compounds share some similarities in their applications but differ in their chemical properties and reactivity, making titanium 2,2’,2’'-nitrilotrisethanolate unique in its specific uses and effectiveness .
Properties
CAS No. |
15879-01-3 |
---|---|
Molecular Formula |
C6H17NO4Ti |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;titanium;hydrate |
InChI |
InChI=1S/C6H15NO3.H2O.Ti/c8-4-1-7(2-5-9)3-6-10;;/h8-10H,1-6H2;1H2; |
InChI Key |
BNGROJIKSDDCMO-UHFFFAOYSA-N |
SMILES |
C(C[O-])N(CC[O-])CC[O-].[OH-].[Ti+4] |
Canonical SMILES |
C(CO)N(CCO)CCO.O.[Ti] |
15879-01-3 | |
physical_description |
Liquid |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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